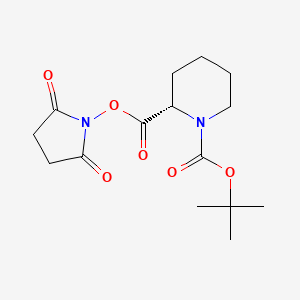
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure includes a piperidine ring, a tert-butyl group, and a dioxopyrrolidinyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a dioxopyrrolidinyl compound under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the design of drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-benzyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate
- (S)-1-methyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate
Uniqueness
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate is unique due to its specific tert-butyl and dioxopyrrolidinyl groups, which confer distinct chemical properties and reactivity. These features may enhance its stability, solubility, and binding affinity compared to similar compounds.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-piperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-9-5-4-6-10(16)13(20)23-17-11(18)7-8-12(17)19/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCLWHBLDCUQP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




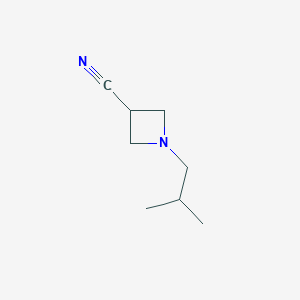
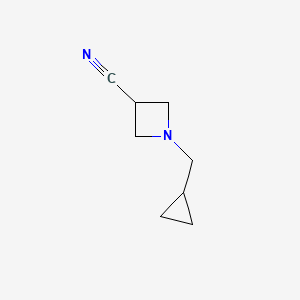




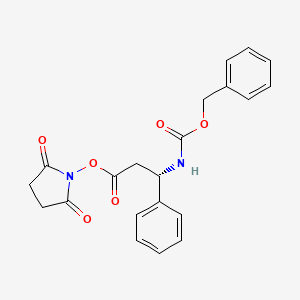
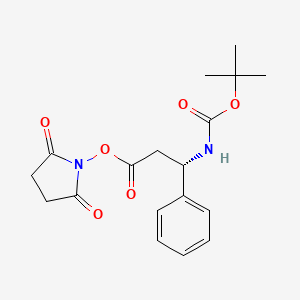

![2-[2-(3-methylphenyl)phenyl]acetic Acid](/img/structure/B8157300.png)
